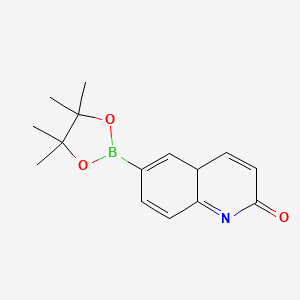
2-Chloro-6-oxopiperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-6-oxopiperidine-4-carboxylic acid is a heterocyclic organic compound that features a piperidine ring substituted with a chlorine atom at the 2-position, a ketone group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-oxopiperidine-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, starting from a suitable piperidine derivative, chlorination can be performed using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the 2-position. Subsequent oxidation reactions can be employed to introduce the ketone group at the 6-position, and carboxylation reactions can be used to introduce the carboxylic acid group at the 4-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-6-oxopiperidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The ketone group at the 6-position can be further oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols or other reduced derivatives.
Substitution: The chlorine atom at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, reduction can yield alcohols, and substitution can yield various substituted piperidine derivatives .
Scientific Research Applications
2-Chloro-6-oxopiperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: It can be used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Chloro-6-oxopiperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The chlorine atom and ketone group can participate in various interactions, including hydrogen bonding and covalent bonding, which can modulate the activity of the target molecules .
Comparison with Similar Compounds
2-Chloro-6-oxopiperidine-4-carboxylic acid can be compared with other similar compounds such as:
6-Chloropyridine-2-carboxylic acid: Similar in structure but with a pyridine ring instead of a piperidine ring.
2-Chloropiperidine-4-carboxylic acid: Lacks the ketone group at the 6-position.
6-Oxo-2-piperidinecarboxylic acid: Lacks the chlorine atom at the 2-position
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C6H8ClNO3 |
|---|---|
Molecular Weight |
177.58 g/mol |
IUPAC Name |
2-chloro-6-oxopiperidine-4-carboxylic acid |
InChI |
InChI=1S/C6H8ClNO3/c7-4-1-3(6(10)11)2-5(9)8-4/h3-4H,1-2H2,(H,8,9)(H,10,11) |
InChI Key |
AZSQTVFCGUOBOA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC(=O)NC1Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[1]Benzothieno[2,3-d]pyrimidin-4(1H)-one, 5,6,7,8-tetrahydro-2-(4-morpholinylmethyl)-](/img/structure/B15134707.png)







![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-imino-6-oxo-5H-purin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15134762.png)



